molecular formula C19H28N2O5S B7001115 N-[2-(2-methoxyethoxy)-5-methylsulfonylphenyl]-6-azaspiro[2.6]nonane-6-carboxamide

N-[2-(2-methoxyethoxy)-5-methylsulfonylphenyl]-6-azaspiro[2.6]nonane-6-carboxamide

Cat. No.: B7001115
M. Wt: 396.5 g/mol
InChI Key: SLZVDHOSCVOGKZ-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyethoxy)-5-methylsulfonylphenyl]-6-azaspiro[2.6]nonane-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a spirocyclic nonane ring, a carboxamide group, and a methoxyethoxy substituent, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-(2-methoxyethoxy)-5-methylsulfonylphenyl]-6-azaspiro[2.6]nonane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5S/c1-25-12-13-26-17-5-4-15(27(2,23)24)14-16(17)20-18(22)21-10-3-6-19(7-8-19)9-11-21/h4-5,14H,3,6-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZVDHOSCVOGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)S(=O)(=O)C)NC(=O)N2CCCC3(CC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyethoxy)-5-methylsulfonylphenyl]-6-azaspiro[2.6]nonane-6-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic nonane ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the carboxamide group: This step often involves the reaction of an amine with a carboxylic acid derivative.

    Attachment of the methoxyethoxy substituent: This can be done through an etherification reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyethoxy)-5-methylsulfonylphenyl]-6-azaspiro[2.6]nonane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(2-methoxyethoxy)-5-methylsulfonylphenyl]-6-azaspiro[2

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[2-(2-methoxyethoxy)-5-methylsulfonylphenyl]-6-azaspiro[2.6]nonane-6-carboxamide exerts its effects depends on its interaction with molecular targets. These could include:

    Enzymes: The compound might inhibit or activate specific enzymes, affecting biochemical pathways.

    Receptors: It could bind to receptors on cell surfaces, triggering signaling cascades.

    DNA/RNA: The compound might interact with genetic material, influencing gene expression.

Comparison with Similar Compounds

N-[2-(2-methoxyethoxy)-5-methylsulfonylphenyl]-6-azaspiro[2.6]nonane-6-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other spirocyclic nonanes and carboxamides.

    Uniqueness: The presence of the methoxyethoxy substituent and the specific arrangement of functional groups make this compound distinct, potentially offering unique properties and applications.

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